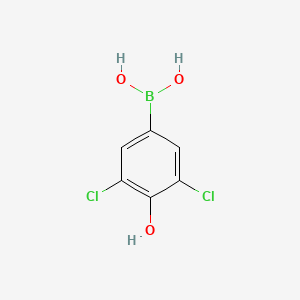

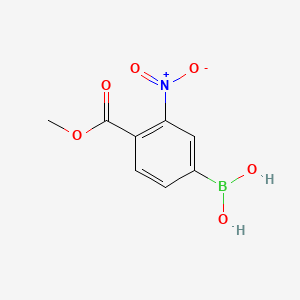

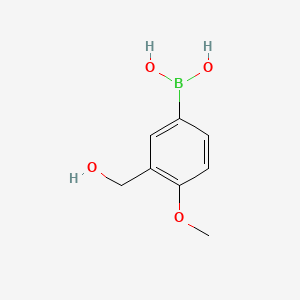

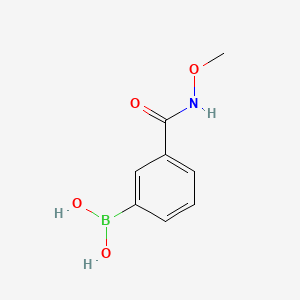

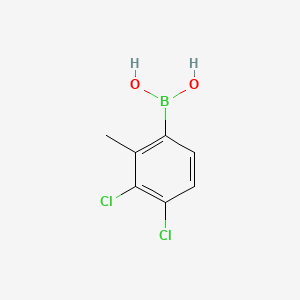

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Methoxycarbonyl)phenylboronic Acid is used in the synthesis and evaluation of several organic compounds .

Synthesis Analysis

The synthesis of 4-(Methoxycarbonyl)phenylboronic Acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation . The synthesis also involves a sequence of hydroboration-deboronation .Chemical Reactions Analysis

4-(Methoxycarbonyl)phenylboronic Acid is a reagent used for various chemical reactions including the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid include a melting point of 197-200 °C (lit.) . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

- “(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C8H8BNO6 . It has a molecular weight of 224.97 and is typically stored under an inert atmosphere at temperatures between 2-8°C . This compound is typically sold in solid form .

-

Photocatalysis and Biosensing : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

-

Biological Applications of Covalent Organic Frameworks (COFs) : COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds. They are characterized by structural order, high crystallinity, and large specific surface area. The integration of naturally occurring porphyrin molecules in COFs has garnered significant attention, particularly in the realm of biology .

-

Energy Conversion and Storage Systems : 2D MXenes have applications in energy storage, such as electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors. In terms of energy conversion, photocatalytic fuel production, such as hydrogen evolution from water splitting, and carbon dioxide reduction are presented .

-

Photocatalysis and Biosensing : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

-

Biological Applications of Covalent Organic Frameworks (COFs) : COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds. They are characterized by structural order, high crystallinity, and large specific surface area. The integration of naturally occurring porphyrin molecules in COFs has garnered significant attention, particularly in the realm of biology .

-

Energy Conversion and Storage Systems : 2D MXenes have applications in energy storage, such as electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors. In terms of energy conversion, photocatalytic fuel production, such as hydrogen evolution from water splitting, and carbon dioxide reduction are presented .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-methoxycarbonyl-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNDQDNATQPFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659397 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid | |

CAS RN |

85107-56-8 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)